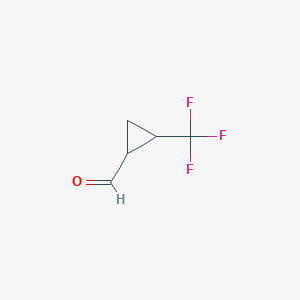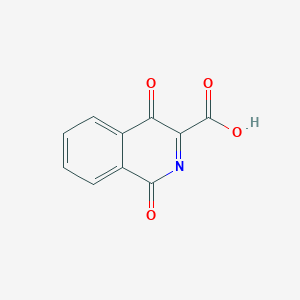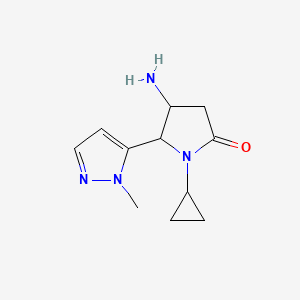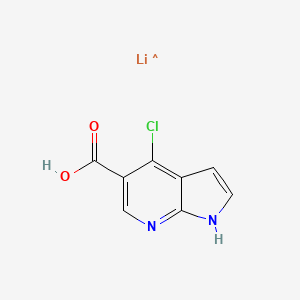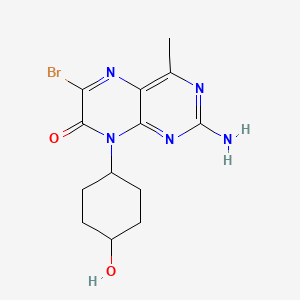
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom into a precursor molecule.
Cyclization: Formation of the pteridine ring system through cyclization reactions.
Hydroxylation: Introduction of the hydroxy group on the cyclohexyl ring.
Amination: Introduction of the amino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methyl-pteridin-7-one: Lacks the bromine and hydroxycyclohexyl groups.
6-Bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one: Lacks the amino group.
2-Amino-6-bromo-4-methyl-pteridin-7-one: Lacks the hydroxycyclohexyl group.
Uniqueness
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one is unique due to the presence of all three functional groups (amino, bromine, and hydroxycyclohexyl) on the pteridine ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16BrN5O2 |
|---|---|
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
2-amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methylpteridin-7-one |
InChI |
InChI=1S/C13H16BrN5O2/c1-6-9-11(18-13(15)16-6)19(12(21)10(14)17-9)7-2-4-8(20)5-3-7/h7-8,20H,2-5H2,1H3,(H2,15,16,18) |
Clave InChI |
YHUACGSBEYXKLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)

![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)
![1,1'-[4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine](/img/structure/B15127589.png)
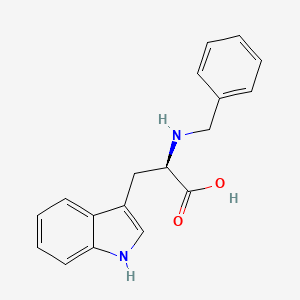
![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)
